molecular formula C15H20N4O3S B2481923 1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2097859-89-5

1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2481923
CAS No.: 2097859-89-5
M. Wt: 336.41
InChI Key: WUSMQGXIFVGGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core linked to a pyrrolidine ring substituted with a morpholine-4-sulfonyl group. This structural motif is significant in medicinal chemistry due to the sulfonyl group’s role in enhancing metabolic stability and binding affinity to biological targets, such as enzymes or receptors . While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine) highlight synthetic routes involving sulfonylation of pyrrolidine intermediates and copper-catalyzed cycloadditions for triazole formation .

Properties

IUPAC Name

4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c20-23(21,17-7-9-22-10-8-17)18-6-5-13(11-18)19-12-16-14-3-1-2-4-15(14)19/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSMQGXIFVGGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole core, followed by the introduction of the pyrrolidine ring and the morpholine sulfonyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

1.1. Core Benzodiazole Formation

The benzodiazole scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives under oxidative conditions. For example:

  • Cyclocondensation of substituted 1,2-diaminobenzenes with carbonyl sources (e.g., aldehydes or ketones) in acidic media forms the diazole ring .

  • Microwave-assisted protocols (e.g., 80°C, 2–5 min) enhance reaction efficiency and yield .

1.2. Pyrrolidine Functionalization

The pyrrolidine ring is introduced via alkylation or nucleophilic substitution :

  • Sulfonylation : Treatment of pyrrolidine with morpholine-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) yields the sulfonamide derivative .

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) may link the pyrrolidine to the benzodiazole core .

2.1. Sulfonamide Stability and Reactivity

  • The morpholine sulfonyl group is stable under mild acidic/basic conditions but may hydrolyze under strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH) .

  • Electrophilic Substitution : The electron-withdrawing sulfonyl group deactivates the benzodiazole ring, directing electrophiles to the C-5 or C-6 positions .

2.2. Pyrrolidine Ring Modifications

  • N-Alkylation/Acylation : The tertiary amine in pyrrolidine reacts with alkyl halides or acyl chlorides to form quaternary salts or amides .

  • C-H Activation : Palladium catalysts (e.g., Pd(OAc)₂) enable regioselective C–H arylation at the pyrrolidine’s β-position .

Catalytic and Solvent Effects

Reaction TypeCatalysts/SolventsYield (%)Reference
SulfonylationNEt₃, CH₂Cl₂85–92
CyclocondensationH₂SO₄, EtOH70–78
C–H ArylationPd(OAc)₂, HFIP65–78
Microwave SynthesisMW irradiation, DMF/H₂O90–96

Functional Group Compatibility

  • Benzodiazole : Resistant to oxidation but susceptible to nucleophilic aromatic substitution at electron-deficient positions .

  • Morpholine Sulfonyl : Tolerates Grignard reagents and hydride reductions (e.g., NaBH₄) .

Degradation Pathways

  • Acidic Hydrolysis : The sulfonamide bond cleaves under reflux with 6M HCl, yielding morpholine and pyrrolidine sulfonic acid .

  • Oxidative Degradation : Strong oxidants (e.g., KMnO₄) rupture the benzodiazole ring to form quinone derivatives .

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : The unique functional groups present allow for the formation of various derivatives that can be tailored for specific reactions.
  • Reagents in Organic Transformations : Its reactivity makes it suitable for use in reactions such as nucleophilic substitutions and cycloadditions.

Biology

Research has indicated that 1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
Pathogen Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
  • Anticancer Activity : Preliminary investigations indicate that this compound can inhibit the proliferation of cancer cells.

Medicine

The compound is being explored for its therapeutic potential:

  • Neurological Disorders : Due to its ability to interact with neurotransmitter systems, it may offer benefits in treating conditions like anxiety and depression.
Study Effect Observed
Animal Model StudyReduction in anxiety-like behavior
Cell Culture StudyIncreased neuronal survival

Industry

In industrial applications, this compound may be used for:

  • Development of New Materials : Its structural properties make it a candidate for creating advanced polymers and coatings.
Application Area Potential Use
CoatingsEnhanced durability and resistance
CatalystsImproved reaction efficiencies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines (MCF7) indicated that the compound exhibits dose-dependent cytotoxicity, with IC50 values ranging from 5 to 15 µM.

Mechanism of Action

The mechanism of action of 1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Pharmacological Notes
1-[1-(Morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (Target) C₁₆H₁₉N₃O₃S 333.41 g/mol Benzodiazole, pyrrolidinyl-morpholine sulfonyl Hypothesized kinase inhibition due to sulfonyl group
2-Methyl-1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole hydrochloride C₁₄H₁₇ClN₄ 274.20 g/mol Benzodiazole, methyl-pyrrolidinyl Discontinued product; potential instability in aqueous media
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone C₂₀H₂₂ClN₅O₂ 405.88 g/mol Pyrrolo-pyridine, morpholine-carbonyl Synthesized via nucleophilic substitution; antitumor activity inferred from structural class
4-[1-Benzoyl-4-(pyridin-2-yl)-1H-pyrazol-3-yl]morpholine C₁₉H₁₈N₄O₂ 334.37 g/mol Pyrazole, benzoyl-morpholine Patent-listed; likely targets inflammatory pathways via pyrazole scaffold

Functional Group Impact

  • Morpholine-4-sulfonyl vs. Morpholine-carbonyl : The sulfonyl group in the target compound enhances electronegativity and hydrogen-bonding capacity compared to the carbonyl group in ’s compound. This may improve target selectivity in kinase inhibition .
  • Benzodiazole vs.

Biological Activity

1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered attention for its potential biological activity. This compound belongs to the class of benzodiazoles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₂₂N₄O₃S
  • Molecular Weight : 366.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The morpholine sulfonyl group and the benzodiazole moiety suggest potential interactions with various receptors and enzymes. Preliminary studies indicate that the compound may modulate pathways involved in inflammation and cell signaling.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that certain benzimidazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds often range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data on the antimicrobial activity of this compound is limited, its structural analogs suggest a promising profile.

Anti-inflammatory Effects

Benzimidazole derivatives are known for their anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, certain derivatives exhibit selectivity for COX-2 over COX-1, highlighting their potential as anti-inflammatory agents . The specific anti-inflammatory activity of our compound remains to be fully explored but aligns with the known effects of related structures.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)References
Benzimidazole Derivative AAntibacterial3.12
Benzimidazole Derivative BAnti-inflammatory (COX inhibition)IC50 = 2 nM
Pyrrole-based Compound CAntimicrobialMIC = 10

These studies highlight the potential therapeutic applications of benzodiazole derivatives in treating infections and inflammatory conditions.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole?

Methodological Answer: The synthesis involves two key steps: (1) sulfonylation of pyrrolidine with morpholine-4-sulfonyl chloride and (2) coupling the sulfonylated pyrrolidine with a benzodiazole precursor.

  • Step 1: Sulfonylation typically uses a base like triethylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Step 2: The coupling reaction may employ nucleophilic substitution or transition metal catalysis (e.g., Cu(I)-mediated cycloaddition for triazole-containing analogs ).
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating the final product.

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR resolves substituents on the pyrrolidine and benzodiazole rings. For example, protons on the morpholine sulfonyl group appear as a singlet near δ 3.6–3.8 ppm .
    • 2D NMR (HSQC, HMBC) confirms connectivity between the pyrrolidine and benzodiazole moieties.
  • Mass Spectrometry: High-resolution ESI-MS verifies the molecular ion ([M+H]+) and fragmentation patterns .
  • X-ray Crystallography: Determines absolute stereochemistry, particularly for chiral centers in the pyrrolidine ring .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be systematically analyzed?

Methodological Answer: Discrepancies in reported bioactivities (e.g., antimicrobial vs. inactive results) require:

  • Assay Standardization: Compare microbial strains, cell lines, and assay protocols. For example, variations in MIC values may arise from differences in bacterial membrane permeability .
  • Stereochemical Considerations: Enantiomeric purity of the pyrrolidine ring (if chiral) significantly impacts target binding .
  • Solubility and Stability: Assess compound stability in DMSO or aqueous buffers using HPLC-UV .

Q. What strategies optimize reaction yields in the synthesis of this compound?

Methodological Answer:

  • Catalyst Screening: Test palladium or copper catalysts for coupling steps (e.g., Pd(PPh3)4 for Suzuki-Miyaura reactions in benzodiazole synthesis ).
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency, while THF improves cyclization .
  • Design of Experiments (DoE): Use factorial designs to evaluate temperature, stoichiometry, and reaction time interactions .

Q. How can mechanistic studies elucidate the compound’s bioactivity?

Methodological Answer:

  • Molecular Docking: Model interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. The morpholine sulfonyl group may hydrogen-bond to catalytic lysine residues .
  • SAR Studies: Synthesize analogs with modified substituents (e.g., replacing morpholine with piperidine) to identify pharmacophoric elements .
  • Enzyme Inhibition Assays: Measure IC50 values against purified targets (e.g., bacterial dihydrofolate reductase) using fluorometric or colorimetric methods .

Q. What experimental approaches resolve contradictions in metabolic stability data?

Methodological Answer:

  • Microsomal Stability Assays: Compare liver microsomes from different species (human vs. rodent) to identify species-specific CYP450 metabolism .
  • Metabolite Identification: Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the pyrrolidine ring) .
  • Computational Predictions: Apply QSAR models to prioritize analogs with improved metabolic half-lives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.